![molecular formula C8H12N2S B3225286 4-[(Ethylsulfanyl)methyl]pyridin-2-amine CAS No. 1247197-32-5](/img/structure/B3225286.png)
4-[(Ethylsulfanyl)methyl]pyridin-2-amine
描述
“4-[(Ethylsulfanyl)methyl]pyridin-2-amine” is a chemical compound with the CAS Number: 1247197-32-5 . It has a molecular weight of 168.26 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(ethylsulfanyl)methyl]-2-pyridinamine . The InChI code is 1S/C8H12N2S/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3,(H2,9,10) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.作用机制
The mechanism of action of 4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease progression and cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which are signaling molecules that regulate cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine have been extensively studied in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and angiogenesis, and modulate immune responses. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. This compound can be easily modified to introduce different functional groups and properties, making it a useful building block for the synthesis of complex molecules and materials. However, there are also limitations to its use, such as its potential toxicity and limited solubility in certain solvents.
未来方向
There are several future directions for the study of 4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine. One direction is the development of more efficient and selective synthesis methods that can yield higher yields and purities of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, the compound's potential as a fluorescent probe and building block for the synthesis of functionalized materials can be further explored.
科学研究应用
4-[(Ethylsulfanyl)methyl]pyridin-4-[(Ethylsulfanyl)methyl]pyridin-2-amineamine has been studied for its potential applications in various fields, such as medicinal chemistry, material science, and molecular biology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, it has been used as a building block for the synthesis of functionalized polymers and materials. In molecular biology, it has been used as a fluorescent probe for the detection of biomolecules and cellular processes.
安全和危害
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
属性
IUPAC Name |
4-(ethylsulfanylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHJIJIUVNBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



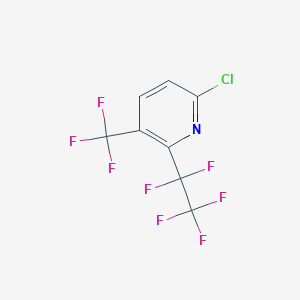
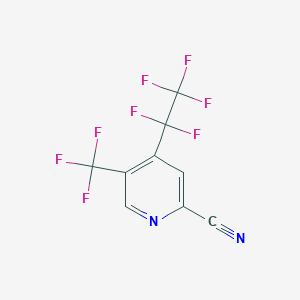
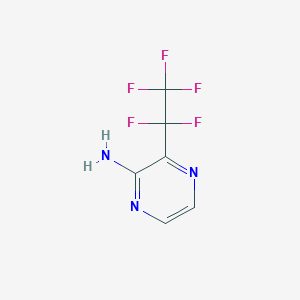
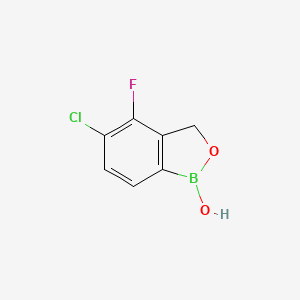
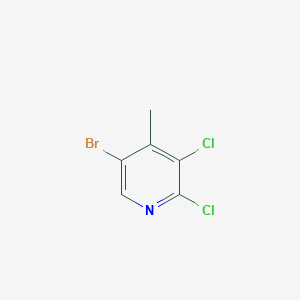
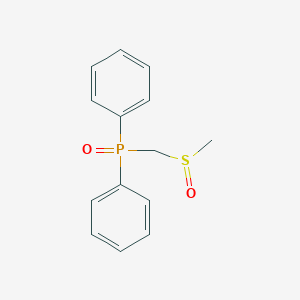
![4,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3225232.png)
![[2,2'-Bipyridin]-5-amine dihydrochloride](/img/structure/B3225236.png)
![4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole](/img/structure/B3225246.png)

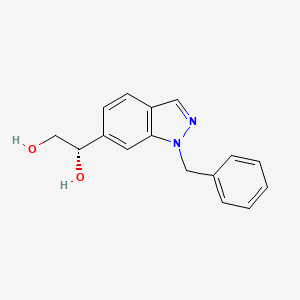


![6-Ethoxybenzo[d]thiazole](/img/structure/B3225301.png)